molecular formula C11H14N4S B1276249 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 724749-05-7

5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1276249
CAS No.: 724749-05-7
M. Wt: 234.32 g/mol
InChI Key: ROIBCPQYBHZTGE-UHFFFAOYSA-N
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Description

5-[4-(Dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a dimethylamino phenyl group and a thiol group

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-14(2)9-6-4-8(5-7-9)10-12-13-11(16)15(10)3/h4-7H,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIBCPQYBHZTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409261
Record name 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724749-05-7
Record name 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Methyl 4-Dimethylaminobenzoate

The synthesis begins with esterification of 4-dimethylaminobenzoic acid. Methanol and sulfuric acid catalyze the reaction under reflux (8–10 hours), yielding methyl 4-dimethylaminobenzoate.

Reaction Conditions

  • Reagents: 4-Dimethylaminobenzoic acid, methanol, H₂SO₄.
  • Temperature: Reflux (≈80°C).
  • Yield: >90%.

Conversion to 4-Dimethylaminobenzohydrazide

The ester reacts with excess hydrazine hydrate (80–99%) in methanol under reflux (6–8 hours).

Reaction Conditions

  • Molar Ratio: 1:2 (ester : hydrazine hydrate).
  • Temperature: Reflux.
  • Yield: 85–92%.

Cyclization to Triazole-Thione Intermediate

The hydrazide undergoes cyclization with carbon disulfide (CS₂) and potassium hydroxide in ethanol. The intermediate potassium dithiocarbazinate forms, followed by treatment with hydrazine hydrate to yield 4-amino-5-(4-dimethylaminophenyl)-4H-1,2,4-triazole-3-thiol.

Critical Steps

  • CS₂ Addition: Slow addition to prevent exothermic side reactions.
  • Cyclization: Reflux for 8–16 hours to ensure complete ring closure.
  • Yield: 60–75%.

Methyl Group Introduction

Alkylation with Methylating Agents

The triazole-thione intermediate reacts with methyl iodide (CH₃I) or dimethyl sulfate in basic conditions (e.g., NaOH, K₂CO₃).

Reaction Conditions

  • Solvent: DMF or acetone.
  • Temperature: 60–80°C, 4–6 hours.
  • Yield: 70–85%.

Mechanism

  • Nucleophilic substitution at the triazole N4 position.

Alternative Pathways: Schiff Base Condensation

Condensation with 4-Dimethylaminobenzaldehyde

4-Amino-5-(4-dimethylaminophenyl)-4H-1,2,4-triazole-3-thiol undergoes Schiff base formation with 4-dimethylaminobenzaldehyde in acidic ethanol.

Reaction Conditions

  • Catalyst: Glacial acetic acid or HCl.
  • Temperature: Reflux (2–4 hours).
  • Yield: 62–87%.

Product Characterization

  • IR: ν(C=N) ≈ 1590 cm⁻¹; ν(S-H) ≈ 2332 cm⁻¹.
  • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, CH=N), 7.65–6.85 (m, aromatic H), 2.95 (s, 6H, N(CH₃)₂).

Optimization Strategies

Solvent and Catalyst Effects

  • DMF vs. Ethanol: DMF increases reaction rates but may reduce yields due to side reactions.
  • Lithium Hydride (LiH): Enhances nucleophilicity in coupling reactions (e.g., with 2-chloro-N-phenylpropanamide), yielding 85–93%.

Temperature Control

  • Cyclization: Prolonged reflux (≥16 hours) improves triazole ring formation.
  • Schiff Base Formation: Shorter reflux (2 hours) prevents decomposition.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Hydrazide Cyclization CS₂, hydrazine hydrate 60–75% High purity; scalable Long reaction times (16–24 hours)
Alkylation CH₃I, K₂CO₃ 70–85% Rapid N-methylation Requires anhydrous conditions
Schiff Base 4-Dimethylaminobenzaldehyde, HCl 62–87% Modular for derivatives Sensitivity to moisture

Challenges and Solutions

Purification Issues

  • Recrystallization Solvents: Ethanol/water mixtures (3:1) effectively remove unreacted hydrazine.
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) resolves Schiff base products.

Byproduct Formation

  • Dithiocarbazinate Salts: Excess CS₂ leads to dimerization; controlled addition minimizes this.
  • Oxidation of Thiols: Nitrogen atmosphere prevents disulfide formation during synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The dimethylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Tin(II) chloride, iron powder, and catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides.

Major Products Formed

    Disulfides: Formed from the oxidation of the thiol group.

    Amines: Formed from the reduction of nitro groups.

    Substituted Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research has indicated that 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol exhibits significant antioxidant properties. For example, a study demonstrated its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound showed an IC50 value of 9.5 µM against lipoxygenase (LOX), indicating its potential as a therapeutic agent for inflammatory conditions .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against various bacterial strains. This suggests its potential use in developing new antimicrobial agents to combat resistant pathogens.

Case Study: Alzheimer’s Disease
A notable application of this compound is in the context of neurodegenerative diseases such as Alzheimer’s disease. Its ability to inhibit acetylcholinesterase (AChE) positions it as a candidate for further development in treating cognitive disorders. A study indicated that derivatives of triazole compounds could enhance cognitive function by modulating cholinergic activity .

Agricultural Applications

Fungicidal Activity
this compound has shown promise as a fungicide. Studies have reported its effectiveness against various fungal pathogens affecting crops. Its application could lead to improved crop yields and reduced reliance on traditional fungicides.

Herbicidal Properties
In addition to its fungicidal capabilities, this compound has been evaluated for herbicidal activity. Research indicates that it can inhibit the growth of specific weed species without adversely affecting crop plants, making it a valuable tool in integrated pest management strategies.

Materials Science

Polymer Composites
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Studies suggest that it can improve thermal stability and mechanical strength in polymer composites, making them suitable for various industrial applications.

Data Tables

Application Area Activity IC50/Effectiveness
Medicinal ChemistryAntioxidant9.5 µM (against LOX)
AntimicrobialEffective against multiple strains
AgriculturalFungicidalEffective against fungal pathogens
HerbicidalInhibits specific weed growth
Materials SciencePolymer Composite EnhancementImproved thermal stability

Mechanism of Action

The mechanism of action of 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins. This dual functionality allows the compound to inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4H-1,2,4-triazole-3-thiol: Lacks the dimethylamino phenyl group, making it less versatile in terms of functionalization.

    5-Phenyl-4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but without the dimethylamino group, which may affect its biological activity and solubility.

    5-(4-Methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of a dimethylamino group, which can influence its reactivity and interaction with biological targets.

Uniqueness

5-[4-(Dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the dimethylamino group and the thiol group, which confer distinct chemical and biological properties. The dimethylamino group enhances the compound’s solubility and ability to participate in electrophilic aromatic substitution reactions, while the thiol group provides a site for oxidation and metal binding.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Biological Activity

5-[4-(Dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 724749-05-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₄N₄S
  • Molecular Weight : 230.33 g/mol
  • Structure : The structure includes a triazole ring and a thiol group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazole-thiol compounds exhibit promising antimicrobial properties. A study evaluated the antimicrobial activity of various synthesized triazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that certain derivatives, particularly those with electron-donating groups, showed enhanced activity.

CompoundConcentration (%)Inhibition Zone (mm)Bacterial Species
4a114Staphylococcus aureus
4b116Escherichia coli
4c15Klebsiella pneumoniae
---Candida albicans

The results indicate that compounds with higher electron density at the N-4 position exhibited stronger antibacterial effects, suggesting that electronic properties significantly influence activity .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, one study synthesized several derivatives and tested them against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The findings revealed that specific derivatives displayed significant cytotoxicity, particularly towards melanoma cells:

Compound IDCell LineIC50 (µM)
Compound AIGR3912.5
Compound BMDA-MB-23115.0
Compound CPanc-120.0

The study concluded that modifications to the triazole ring structure could enhance selectivity towards cancer cells, making these compounds potential candidates for further development in cancer therapy .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. In a comparative analysis of various triazole-thiol derivatives, it was found that some exhibited substantial antioxidant activity measured by DPPH radical scavenging assays. The following table summarizes the antioxidant activities of selected compounds:

Compound IDDPPH Scavenging Activity (%) at 100 µg/mL
Compound A85
Compound B78
Compound C60

These results suggest that the presence of thiol groups significantly contributes to the antioxidant capacity of these compounds .

Q & A

Basic: What are the optimal synthetic routes for 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol and its derivatives?

Methodological Answer:
The compound is typically synthesized via cyclization of hydrazinecarbothioamide precursors in basic media. Key steps include:

  • Alkylation with phenacyl bromides to yield S-substituted derivatives (e.g., 4a,b) .
  • Formation of Mannich base derivatives (e.g., 5a-c) via reactions with secondary amines and formaldehyde .
  • Conversion to intermediates like 2-[(triazolyl)thio]acetohydrazide (7) through sequential alkylation and hydrazide formation .
    For derivatives, sodium monochloroacetate in aqueous medium can be used to introduce carboxylic acid functionalities, followed by acidification .
    Characterization: Use elemental analysis, ¹H-NMR, and LC-MS for structural validation .

Basic: What analytical techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

  • Elemental Analysis: Confirms stoichiometric composition of C, H, N, and S .
  • ¹H-NMR Spectroscopy: Identifies proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) and substitution patterns .
  • LC-MS: Validates molecular weight and detects impurities .
  • IR Spectroscopy: Confirms functional groups (e.g., thiol S-H stretch at ~2500 cm⁻¹, triazole ring vibrations) .
    Advanced studies may incorporate X-ray crystallography for unambiguous structural determination (not explicitly cited in evidence).

Advanced: How can computational methods enhance the understanding of reactivity and pharmacological potential?

Methodological Answer:

  • Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for nucleophilic/electrophilic attacks .
  • Molecular Docking: Screens interactions with biological targets (e.g., enzymes, receptors) to prioritize derivatives for synthesis .
  • ADME Prediction: Tools like SwissADME assess bioavailability, metabolic stability, and blood-brain barrier penetration .
    For example, docking studies may reveal similarities between triazole-thiol derivatives and known antimicrobial agents .

Advanced: What strategies resolve contradictions in reported synthetic yields or purity across studies?

Methodological Answer:

  • Reproducibility Checks: Standardize reaction conditions (solvent, temperature, catalyst) and precursor purity .
  • Cross-Validation: Use multiple characterization techniques (e.g., NMR + LC-MS) to confirm compound identity .
  • Byproduct Analysis: Investigate side reactions (e.g., oxidation of thiol to disulfide) via TLC or HPLC .
    For instance, discrepancies in alkylation yields may arise from competing pathways; optimizing stoichiometry and reaction time can mitigate this .

Advanced: How does modifying the thiol group impact bioactivity?

Methodological Answer:

  • S-Alkylation: Introducing alkyl/aryl groups enhances lipophilicity, improving membrane permeability .
  • Mannich Bases: Aminoalkyl derivatives (e.g., 5a-c) may increase solubility and target affinity .
  • Thiadiazole Hybrids: Derivatives like 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl) show enhanced antimicrobial activity via dual-target inhibition .
    Validation: Combine in vitro assays (e.g., MIC for antimicrobial activity) with docking studies to correlate structural changes with efficacy .

Basic: What are recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Store at -20°C for long-term stability (1–2 years) to prevent thiol oxidation .
  • Use inert atmospheres (N₂/Ar) during synthesis and storage to minimize disulfide formation .
  • For short-term use (1–2 weeks), storage at -4°C is acceptable .

Advanced: How are salts and coordination complexes of this compound synthesized, and what advantages do they offer?

Methodological Answer:

  • Salt Formation: React the thiol with bases (e.g., NaOH) to form thiolate salts, improving aqueous solubility .
  • Metal Complexes: Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) via the thiol and triazole N-atoms, enhancing antimicrobial or anticancer activity .
    Characterization: Use UV-Vis, cyclic voltammetry, and single-crystal XRD to confirm metal-ligand interactions .

Advanced: What predictive tools assess the pharmacological potential of novel derivatives?

Methodological Answer:

  • PASS Online: Predicts biological activities (e.g., antifungal, antiviral) based on structural motifs .
  • QSAR Models: Relate substituent electronic parameters (e.g., Hammett σ) to bioactivity trends .
  • Toxicity Prediction: Tools like ProTox-II evaluate hepatotoxicity and carcinogenicity risks early in development .

Basic: How are impurities or degradation products identified during synthesis?

Methodological Answer:

  • Chromatography: HPLC or GC-MS separates and identifies byproducts (e.g., disulfides, unreacted precursors) .
  • Mass Spectrometry: High-resolution MS (HRMS) detects trace impurities (<0.1%) .
  • Stability Studies: Accelerated degradation under heat/light identifies labile functional groups .

Advanced: What role do substituents on the phenyl ring play in modulating bioactivity?

Methodological Answer:

  • Electron-Donating Groups (e.g., -NMe₂): Enhance electron density on the triazole ring, increasing nucleophilicity and target binding .
  • Halogen Substituents (e.g., -Cl): Improve lipophilicity and membrane penetration, critical for CNS-targeted agents .
  • Heterocyclic Hybrids (e.g., thiophene): Introduce π-π stacking interactions with enzyme active sites .
    Validation: Comparative bioactivity assays of derivatives with varying substituents .

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